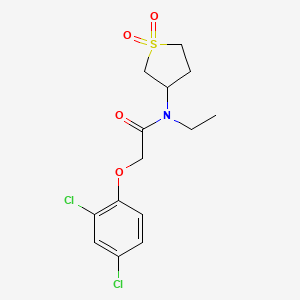

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a dioxidotetrahydrothiophenyl group, and an ethylacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide typically involves multiple steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

Introduction of the dioxidotetrahydrothiophenyl group: This can be achieved through a nucleophilic substitution reaction where the intermediate reacts with a thiophene derivative.

Formation of the ethylacetamide moiety: The final step involves the acylation of the intermediate with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating mixtures (e.g., nitric acid and sulfuric acid) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide can serve as a building block for the synthesis of more complex molecules. It can participate in various chemical reactions such as:

- Oxidation : Particularly at the sulfur atom in the thiophene ring.

- Reduction : Targeting the carbonyl group in the acetamide moiety.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions.

Biological Research

The compound's potential bioactivity makes it a candidate for biological studies. Some areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.

- Herbicidal Properties : The dichlorophenoxy group indicates potential use as a herbicide by inhibiting specific enzymes or disrupting cellular processes in plants.

Pharmaceutical Applications

Pharmaceutical research may explore this compound's potential as a drug candidate. Its unique structure could lead to novel therapeutic agents with specific biological activities. For instance:

- Investigations into its effects on cancer cell lines have shown promising results regarding selective cytotoxicity.

Industrial Uses

In industrial applications, this compound could be utilized in developing new materials or as an intermediate in synthesizing other valuable compounds. Its distinct functional groups may confer unique properties beneficial for material science.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of derivatives similar to this compound against various bacterial strains. Results indicated that compounds with the dichlorophenoxy structure exhibited minimum inhibitory concentrations (MIC) around 256 µg/mL against common pathogens.

Case Study 2: Herbicidal Activity

Research focused on the herbicidal effects of dichlorophenoxy compounds demonstrated that they effectively inhibited plant growth by targeting specific metabolic pathways. The mechanism involved disruption of auxin transport within plant cells.

Mécanisme D'action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide would depend on its specific application. For instance, if it is used as a herbicide, it may inhibit specific enzymes or disrupt cellular processes in plants. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy structure.

Thiophene derivatives: Compounds containing the thiophene ring, which are studied for various applications.

Acetamide derivatives: Compounds with the acetamide functional group, which are common in pharmaceuticals.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide lies in its combination of functional groups, which may confer unique chemical and biological properties.

Activité Biologique

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide is a complex organic compound with potential biological activities owing to its unique structural components. The compound features a dichlorophenoxy group, which is commonly associated with herbicidal properties, and a tetrahydrothiophene moiety that may contribute to various biological effects. Understanding its biological activity is crucial for evaluating its potential applications in medicine and agriculture.

- Molecular Formula : C22H25Cl2NO4S

- Molecular Weight : Approximately 386.5 g/mol

- Structural Components :

- Dichlorophenoxy group : Suggests herbicidal activity.

- Tetrahydrothiophene : Potentially confers unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the dichlorophenoxy intermediate : Reaction of 2,4-dichlorophenol with a halogenated acetic acid derivative under basic conditions.

- Introduction of the dioxidotetrahydrothiophenyl group : Achieved through nucleophilic substitution with a thiophene derivative.

- Formation of the ethylacetamide moiety : Final acylation with ethylamine under controlled conditions.

Herbicidal Properties

The dichlorophenoxy component is indicative of herbicidal activity. Research has shown that compounds containing similar structures can inhibit plant growth by interfering with auxin signaling pathways. This suggests that This compound may possess similar herbicidal properties.

Toxicological Studies

Recent studies have highlighted the toxicological implications of related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These studies indicate:

- Effects on Mitochondrial Function : Exposure to 2,4-D affects mitochondrial membrane integrity and function in a concentration-dependent manner, impacting ATP levels and membrane potential .

- Genotoxicity : Compounds structurally related to 2,4-D have been shown to induce DNA damage in cultured cells .

Case Study 1: Mitochondrial Toxicity

A study evaluated the effects of 2,4-D on isolated rat liver mitochondria. Key findings included:

- No significant oxidative stress was induced.

- Membrane integrity was compromised at concentrations as low as 0.4 μM for formulated products .

Case Study 2: Behavioral Alterations

Research on rats exposed to 2,4-D revealed behavioral changes and alterations in monoamine systems, indicating potential neurotoxic effects .

Comparative Analysis of Biological Activity

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4S/c1-2-17(11-5-6-22(19,20)9-11)14(18)8-21-13-4-3-10(15)7-12(13)16/h3-4,7,11H,2,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOWHMQWEBJBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.